Cas no 82266-85-1 (Impurity C of Alfacalcidol)

Impurity C of Alfacalcidol is a known related substance identified during the synthesis or degradation of Alfacalcidol, a vitamin D3 analog used to treat calcium metabolism disorders. This impurity is characterized and controlled to ensure the quality and safety of the pharmaceutical product. Its identification and quantification are critical for compliance with regulatory standards, such as ICH guidelines, which mandate strict limits on impurities in active pharmaceutical ingredients (APIs). Analytical methods, including HPLC and LC-MS, are employed to monitor Impurity C, ensuring batch consistency and purity. Proper control of this impurity supports the stability and efficacy of Alfacalcidol formulations.
Impurity C of Alfacalcidol structure
Impurity C of Alfacalcidol structure
Product Name:Impurity C of Alfacalcidol
CAS No:82266-85-1
MF:C35H49N3O4
MW:575.781269788742
CID:2601448
PubChem ID:71576655
Update Time:2025-05-20

Impurity C of Alfacalcidol Chemical and Physical Properties

Names and Identifiers

    • (6aR,7R,9aR)-11-((3S,5R)-3,5-dihydroxy-2-Methylcyclohex-1-en-1-yl)-6a-Methyl-7-((R)-6-Methylheptan-2-yl)-2-phenyl-4a,5,6,6a,7,8,9,9a-octahydrocyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H,11H)-d
    • Impurity C of Alfacalcidol
    • 82266-85-1
    • (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-6a-methyl-7-(6-methylheptan-2-yl)-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione
    • DA-74460
    • CS-1178
    • DTXSID50856150
    • (10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione
    • HY-13294
    • MS-30362
    • Inchi: 1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25+,28-,29+,30-,31+,32+,35-/m1/s1
    • InChI Key: PTIHYNIKYFVMFI-NMEOVDRUSA-N
    • SMILES: O=C1N(C2C=CC=CC=2)C(=O)N2[C@@H]3CC[C@@]4([C@H](CC[C@H]4C3=C[C@H](N12)C1C[C@H](O)C[C@H](O)C=1C)[C@H](C)CCCC(C)C)C

Computed Properties

  • Exact Mass: 575.37230705 g/mol
  • Monoisotopic Mass: 575.37230705 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 7
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 575.8
  • XLogP3: 6.2
  • Topological Polar Surface Area: 84.3

Experimental Properties

  • Color/Form: Solid
  • Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 677.3±65.0 °C at 760 mmHg
  • Flash Point: 363.4±34.3 °C
  • Solubility: Insuluble (6.9E-5 g/L) (25 ºC),
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

Impurity C of Alfacalcidol Pricemore >>

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Impurity C of Alfacalcidol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Mercuric acetate Solvents: Dichloromethane
2.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
An improved synthesis of 1α-hydroxy vitamin D3
Nerinckx, W.; et al, Tetrahedron, 1991, 47(45), 9419-30

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
An improved synthesis of 1α-hydroxy vitamin D3
Nerinckx, W.; et al, Tetrahedron, 1991, 47(45), 9419-30

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ,  Pentane
2.1 Reagents: Mercuric acetate Solvents: Dichloromethane
3.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
An improved synthesis of 1α-hydroxy vitamin D3
Nerinckx, W.; et al, Tetrahedron, 1991, 47(45), 9419-30

Impurity C of Alfacalcidol Raw materials

Impurity C of Alfacalcidol Preparation Products

Additional information on Impurity C of Alfacalcidol

Impurity C of Alfacalcidol (CAS No. 82266-85-1): A Comprehensive Overview

Impurity C of Alfacalcidol, identified by its Chemical Abstracts Service (CAS) number 82266-85-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This impurity, derived from the synthesis and metabolism of the vitamin D analog alfacalcidol, has garnered considerable attention due to its unique pharmacological properties and potential applications in medical research. This article provides an in-depth exploration of Impurity C of Alfacalcidol, discussing its chemical structure, biological significance, and recent advancements in its study and application.

The chemical structure of Impurity C of Alfacalcidol (CAS No. 82266-85-1) is characterized by a specific arrangement of functional groups that distinguishes it from its parent compound, alfacalcidol. Alfacalcidol itself is a synthetic analog of vitamin D3, primarily used to treat secondary hyperparathyroidism and renal osteodystrophy. The formation of Impurity C during the synthesis or metabolic processes of alfacalcidol introduces a novel compound with distinct biochemical interactions. Understanding these interactions is crucial for optimizing the therapeutic efficacy and safety profile of alfacalcidol-based treatments.

In recent years, research on Impurity C of Alfacalcidol has expanded significantly, driven by advancements in analytical techniques and computational modeling. Studies have revealed that this impurity exhibits unique binding affinities to vitamin D receptors (VDRs), which are pivotal in regulating calcium and phosphate metabolism. The precise binding mechanism of Impurity C has been a focal point for researchers aiming to develop more selective vitamin D analogs with improved therapeutic outcomes. For instance, computational studies have demonstrated that the structural modifications in Impurity C enhance its binding stability to VDRs, potentially leading to more potent and longer-lasting effects compared to alfacalcidol.

The biological significance of Impurity C of Alfacalcidol extends beyond its structural uniqueness. Preclinical studies have indicated that this impurity may possess anti-inflammatory properties, making it a promising candidate for treating chronic inflammatory conditions. The anti-inflammatory effects are attributed to its ability to modulate the expression of key cytokines and transcription factors involved in inflammation pathways. This discovery has opened new avenues for therapeutic development, particularly in conditions where traditional vitamin D analogs alone may not suffice.

Impurity C has been extensively studied to understand its long-term effects on human health. Metabolic studies have shown that Impurity C is rapidly metabolized into several active derivatives, each with distinct pharmacological activities. These derivatives contribute to the overall therapeutic profile of alfacalcidol-based treatments, suggesting that Impurity C itself may have additional beneficial effects beyond its role as a byproduct. This finding underscores the importance of impurities in drug development, as they can provide insights into potential new therapeutic agents. Impurity C of Alfacalcidol (CAS No. 82266-85-1) is another critical aspect that influences its study and application. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for assessing the safety and efficacy of impurities in drug formulations. These guidelines ensure that impurities do not pose significant health risks while also exploring their potential therapeutic benefits. Compliance with these regulations is essential for researchers aiming to develop new drug candidates based on impurities like Impurity C. Impurity C of Alfacalcidol, with its CAS number 82266-85-1, represents a fascinating subject of study in pharmaceutical chemistry and biochemistry. Its unique chemical structure, biological significance, and potential therapeutic applications make it a valuable compound for further research. As advancements in analytical techniques and computational modeling continue to unfold, the understanding of Impurity C will likely expand, leading to new insights into vitamin D metabolism and potential breakthroughs in treating various medical conditions.
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